Cas no 2249591-09-9 (N,N-Diethyl-4-(2-formylphenyl)-1H-1,2,3-triazole-1-acetamide)
N,N-Diethyl-4-(2-formylphenyl)-1H-1,2,3-triazole-1-acetamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26590891
- 2249591-09-9
- N,N-diethyl-2-[4-(2-formylphenyl)-1H-1,2,3-triazol-1-yl]acetamide
- N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide
- Z3016340905
- N,N-Diethyl-4-(2-formylphenyl)-1H-1,2,3-triazole-1-acetamide
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- Inchi: 1S/C15H18N4O2/c1-3-18(4-2)15(21)10-19-9-14(16-17-19)13-8-6-5-7-12(13)11-20/h5-9,11H,3-4,10H2,1-2H3
- InChI Key: HFNBKXKPUNPCKP-UHFFFAOYSA-N
- SMILES: N1(CC(N(CC)CC)=O)C=C(C2=CC=CC=C2C=O)N=N1
Computed Properties
- Exact Mass: 286.14297583g/mol
- Monoisotopic Mass: 286.14297583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 68.1Ų
Experimental Properties
- Density: 1.18±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 506.2±60.0 °C(Predicted)
- pka: -0.09±0.10(Predicted)
N,N-Diethyl-4-(2-formylphenyl)-1H-1,2,3-triazole-1-acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26590891-0.05g |
N,N-diethyl-2-[4-(2-formylphenyl)-1H-1,2,3-triazol-1-yl]acetamide |
2249591-09-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N,N-Diethyl-4-(2-formylphenyl)-1H-1,2,3-triazole-1-acetamide Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on N,N-Diethyl-4-(2-formylphenyl)-1H-1,2,3-triazole-1-acetamide
Research Briefing on N,N-Diethyl-4-(2-formylphenyl)-1H-1,2,3-triazole-1-acetamide (CAS: 2249591-09-9)
In recent years, the compound N,N-Diethyl-4-(2-formylphenyl)-1H-1,2,3-triazole-1-acetamide (CAS: 2249591-09-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazole and formylphenyl moieties, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and targeted drug delivery systems. The following briefing synthesizes the latest findings and advancements related to this compound, providing a comprehensive overview of its current research landscape.
The primary focus of recent studies has been on the synthesis and optimization of N,N-Diethyl-4-(2-formylphenyl)-1H-1,2,3-triazole-1-acetamide. Researchers have employed advanced synthetic techniques, including click chemistry and palladium-catalyzed cross-coupling reactions, to achieve high yields and purity. These efforts have been instrumental in facilitating further pharmacological evaluations. Notably, the compound's structural versatility allows for modifications that can enhance its bioavailability and target specificity, making it a valuable scaffold for drug development.
Pharmacological investigations have revealed that N,N-Diethyl-4-(2-formylphenyl)-1H-1,2,3-triazole-1-acetamide exhibits potent inhibitory activity against certain kinases and proteases, which are critical targets in cancer and inflammatory diseases. In vitro studies demonstrated its ability to disrupt key signaling pathways, leading to apoptosis in cancer cells. Additionally, its interaction with specific protein targets has been elucidated through X-ray crystallography and molecular docking simulations, providing insights into its mechanism of action at the atomic level.
Beyond its therapeutic potential, the compound has also been explored for its applications in chemical biology. Its formyl group serves as a reactive handle for bioconjugation, enabling the development of probes for imaging and diagnostic purposes. Recent work has highlighted its utility in labeling biomolecules, such as proteins and nucleic acids, with high specificity and efficiency. This dual functionality—both as a therapeutic agent and a tool for research—underscores its significance in the field.
Despite these advancements, challenges remain in the clinical translation of N,N-Diethyl-4-(2-formylphenyl)-1H-1,2,3-triazole-1-acetamide. Issues such as metabolic stability, toxicity profiles, and scalable synthesis need to be addressed in future studies. Ongoing research is focused on optimizing the compound's pharmacokinetic properties and evaluating its efficacy in preclinical models. Collaborative efforts between academia and industry are expected to accelerate its development and potential entry into clinical trials.
In conclusion, N,N-Diethyl-4-(2-formylphenyl)-1H-1,2,3-triazole-1-acetamide represents a promising candidate in the realm of chemical biology and pharmaceuticals. Its multifaceted applications, from drug development to diagnostic tools, highlight its versatility and potential impact. As research progresses, this compound is poised to contribute significantly to advancements in targeted therapies and molecular imaging, paving the way for innovative solutions in healthcare.
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